1-(1-octyl-1H-benzimidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-(1-octylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14(2)20/h8-9,11-12,14,20H,3-7,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLYQJQAGIUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-octyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1-octyl-1H-benzimidazole with an appropriate aldehyde or ketone, followed by reduction. One common synthetic route is as follows:
Condensation Reaction: The starting material, 1-octyl-1H-benzimidazole, is reacted with an aldehyde (such as acetaldehyde) in the presence of an acid catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(1-octyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The octyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethanol moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Structural Variations
Key structural analogues differ in substituents at the N1 and C2 positions:
Physicochemical Properties
- Hydrogen Bonding: The ethanol group in the octyl compound may engage in O—H···N interactions, but steric hindrance from the octyl chain could limit crystal packing efficiency compared to the allyl derivative, which forms layered structures .
- Thermal Stability : Longer alkyl chains (e.g., octyl) typically lower melting points due to reduced crystalline order. For example, the allyl derivative has a triclinic crystal system (a = 8.78 Å, b = 9.12 Å) , whereas the octyl analogue may exhibit less ordered packing.
Crystallographic Insights
Biological Activity
1-(1-octyl-1H-benzimidazol-2-yl)ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
This compound features a benzimidazole core with an octyl group, enhancing its lipophilicity and potentially improving cell membrane penetration. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial or antifungal effects.
- Cell Membrane Penetration : The octyl chain enhances the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and reach intracellular targets.
Antimicrobial Activity
Research indicates that compounds with a benzimidazole structure exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits:
- Bactericidal Effects : Effective against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing efficacy against common fungal pathogens.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Resistance : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed potent activity against resistant strains of bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(1-octyl-1H-benzimidazol-2-yl)ethanol via ketone reduction?
The synthesis typically involves reducing a ketone precursor (e.g., 1-(1H-benzimidazol-2-yl)ethanone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under reflux conditions. For example, refluxing with NaBH₄ in methanol at 60–70°C for 2–4 hours yields the ethanol derivative. Reaction progress can be monitored via TLC, and purification involves recrystallization with methanol .
| Reducing Agent | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| NaBH₄ | Methanol | 60–70°C | 2–4 hours |
| LiAlH₄ | THF | Reflux | 4–6 hours |
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Key techniques include:
- Mass Spectrometry (MS): High-resolution MS (e.g., Orbitrap Elite) provides accurate molecular weight confirmation (e.g., m/z 162.19 for the base compound) .
- NMR: ¹H NMR reveals characteristic signals for the benzimidazole ring (δ 7.2–7.8 ppm) and hydroxyl group (δ 4.5–5.0 ppm). ¹³C NMR confirms the ethanol moiety (δ 60–70 ppm for C-OH) .
- FTIR: Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and 1600–1500 cm⁻¹ (benzimidazole C=N/C=C) .
Q. What are the critical parameters for scaling up the synthesis while maintaining yield and purity?
Scale-up requires:
- Controlled Reflux Conditions: Optimize solvent volume-to-substrate ratio (e.g., 10:1 methanol:ketone) to prevent side reactions.
- Purification: Use gradient recrystallization (e.g., methanol/water mixtures) to isolate high-purity product (>95%) .
- Reagent Stoichiometry: Maintain a 1.2–1.5 molar excess of reducing agent to ensure complete conversion .
Advanced Research Questions
Q. How can contradictory data from NMR and mass spectrometry be resolved during characterization?
Contradictions may arise from impurities or tautomerism. Strategies include:
Q. What strategies mitigate side reactions during nucleophilic substitution of the hydroxyl group?
To minimize undesired byproducts:
- Protection/Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before substitution.
- Solvent Control: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
Q. How does the compound’s stability under varying pH conditions impact its biological applications?
Stability studies show:
- Acidic pH (pH 2–4): The benzimidazole ring undergoes protonation, enhancing aqueous solubility but reducing membrane permeability.
- Neutral/Basic pH (pH 7–9): The compound remains stable, making it suitable for in vitro assays (e.g., enzyme inhibition).
- Degradation Pathways: Hydrolysis of the ethanol moiety occurs above pH 10, necessitating pH-controlled formulations for drug delivery studies .
Q. What computational methods aid in predicting interactions between this compound and biological targets?
Advanced approaches include:
- Molecular Docking (AutoDock Vina): Predict binding affinities to enzymes (e.g., cytochrome P450) using the compound’s InChI key (XZHWEHOSQYNGOL-UHFFFAOYSA-N) .
- Molecular Dynamics (GROMACS): Simulate stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models: Corolate substituent effects (e.g., octyl chain length) with anti-inflammatory activity using regression analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-inflammatory activities of benzimidazole derivatives?
Discrepancies may stem from assay variability (e.g., COX-1 vs. COX-2 inhibition assays). Recommendations:
- Standardized Protocols: Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
- Dose-Response Curves: Compare IC₅₀ values across studies, noting differences in solvent systems (e.g., DMSO vs. saline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
